4-(4-Chloro-2-methylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)butanamide

Description

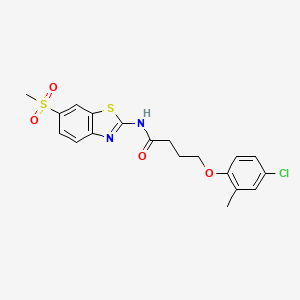

The compound 4-(4-Chloro-2-methylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)butanamide (CAS: 309951-12-0) is a structurally complex molecule with a butanamide backbone. Key substituents include:

- 4-Chloro-2-methylphenoxy group: A halogenated aromatic ether moiety that may influence lipophilicity and metabolic stability.

The molecular formula is C₁₉H₁₉ClN₂O₄S₂ (MW: 438.948 g/mol), distinguishing it from related analogs through its unique combination of substituents.

Properties

IUPAC Name |

4-(4-chloro-2-methylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S2/c1-12-10-13(20)5-8-16(12)26-9-3-4-18(23)22-19-21-15-7-6-14(28(2,24)25)11-17(15)27-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYUDJFRFRSHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Chloro-2-methylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H16ClN2O3S

- Molecular Weight : 344.81 g/mol

Research indicates that this compound functions primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound may enhance cholinergic signaling, which is crucial for cognitive function.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant AChE inhibitory activity. For example:

- IC50 Value : The compound showed an IC50 value of approximately 2.31 μM, indicating strong inhibitory potency against AChE .

- Neuroprotective Effects : The compound also displayed neuroprotective properties in SH-SY5Y neuroblastoma cells, reducing cell death induced by oxidative stress (H2O2 treatment) .

In Vivo Studies

Animal models have been utilized to further assess the cognitive-enhancing effects of this compound:

- Cognitive Improvement : In mouse models with scopolamine-induced memory deficits, administration of the compound significantly improved spatial memory and cognitive function .

- Behavioral Tests : Behavioral assessments using the Morris water maze indicated enhanced learning and memory capabilities in treated mice compared to controls.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied Substituents ()

Compounds 11–14 in are sulfonamide derivatives synthesized via nucleophilic substitution and condensation reactions. Key comparisons include:

| Compound | Substituents | Melting Point (°C) | Key Features |

|---|---|---|---|

| Target | 6-Methanesulfonylbenzothiazol-2-yl, 4-chloro-2-methylphenoxy | Not reported | High molecular weight (438.948 g/mol); methanesulfonyl enhances polarity |

| Compound 11 | 6-Chlorobenzo[1,3]dioxol-5-ylmethylthio, methylimidazole-thione | 177–180 | Chlorinated dioxolane ring; lower polarity due to methylthio group |

| Compound 14 | Ethoxycarbonylmethylthio, methylimidazole-thione | Not reported | Ethoxycarbonyl group may improve solubility compared to chlorinated analogs |

Structural Insights :

- The target compound’s methanesulfonyl group provides stronger electron-withdrawing effects compared to the methylthio or ethoxycarbonylmethylthio groups in Compounds 11 and 13. This difference likely impacts reactivity and target binding .

- The benzothiazole ring in the target compound contrasts with the imidazole-thione and dioxolane systems in analogs, suggesting divergent biological targets.

Benzothiazole-Containing Analogs ()

Benzothiazole derivatives are recurrent in medicinal chemistry due to their bioactivity. Notable examples:

Key Observations :

- The target’s 6-methanesulfonylbenzothiazole group is structurally distinct from the thiazole in and the chloropyridinyl in . These variations may influence selectivity for enzymes like MMP-9 or CTPS1 .

- The absence of biological data for the target compound precludes direct efficacy comparisons but highlights its structural uniqueness.

Butanamide Derivatives with Heterocyclic Moieties ()

describes a butanamide analog with a tetrahydrobenzothienyl-cyano substituent:

| Compound (CAS: 574717-52-5) | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target | Benzothiazole-methanesulfonyl | 438.948 | Higher polarity due to sulfonyl |

| 574717-52-5 | Tetrahydrobenzothienyl-cyano | 416.964 | Cyano group enhances metabolic stability |

Comparison :

- The cyano group in 574717-52-5 may improve metabolic stability compared to the target’s sulfonyl group, which could increase water solubility .

Q & A

Advanced Research Question

Kinetic Assays : Measure values using steady-state inhibition (e.g., Lineweaver-Burk plots) with purified enzymes (e.g., kinases) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .

Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (PDB ID: relevant target) .

Data Interpretation : Compare inhibition profiles with structural analogs (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) to identify critical functional groups .

How should discrepancies in biological activity data between similar benzothiazole derivatives be analyzed?

Advanced Research Question

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with IC₅₀ values .

Assay Cross-Validation : Compare results across orthogonal platforms (e.g., fluorescence polarization vs. SPR) to rule out technical artifacts .

Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound activity data .

What are the best practices for crystallographic refinement when determining this compound's crystal structure?

Advanced Research Question

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (≤1.0 Å) .

Refinement in SHELXL : Apply TWIN/BASF commands for twinned data. Validate with Rint ≤ 5% and Flack parameter (x) close to 0 .

Hydrogen Placement : Place H atoms geometrically (riding model) with = 1.2 of parent atoms .

How to design experiments to assess the compound's pharmacokinetic properties in preclinical models?

Advanced Research Question

In Vitro ADME :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .

In Vivo Studies : Administer IV/PO doses (1–10 mg/kg) in rodents. Collect plasma samples at 0–24 hours for bioavailability (F%) calculation .

What strategies mitigate challenges in purifying this compound during synthesis?

Basic Research Question

Solvent Selection : Use DCM/MeOH for polar impurities; hexane/ethyl acetate for non-polar byproducts .

HPLC Purification : Employ C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in H₂O/ACN gradients (10–90% ACN over 30 minutes) .

Crystallization : Optimize solvent pairs (e.g., ethanol/water) for slow cooling (0.5°C/min) to obtain high-purity crystals .

How can computational modeling predict the compound's interaction with target proteins?

Advanced Research Question

Docking Simulations : Use AutoDock Vina with flexible side chains in the binding pocket (grid size: 25 × 25 × 25 Å) .

Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD ≤ 2 Å) .

Free Energy Calculations : Compute ΔGbind via MM-PBSA to rank analogs .

What analytical techniques are critical for detecting degradation products under various storage conditions?

Basic Research Question

Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and pH extremes (2–12) for 7 days .

HPLC-UV/MS Analysis : Use C18 columns (gradient: 10–90% ACN in 0.1% formic acid) to separate degradants. Identify via m/z fragmentation patterns .

How to reconcile conflicting results in binding affinity measurements across different assay platforms?

Advanced Research Question

Assay Optimization : Standardize buffer conditions (pH 7.4, 150 mM NaCl) and temperature (25°C) .

Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay performance .

Orthogonal Validation : Confirm SPR results with ITC or fluorescence anisotropy to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.